![molecular formula C14H14BrN3O2 B14615591 N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57190-86-0](/img/structure/B14615591.png)
N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound that features a bromopyridine moiety linked to a phenyl group through an ether linkage, and a dimethylurea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 6-bromo-2-pyridinecarboxaldehyde, is synthesized through the bromination of 2-pyridinecarboxaldehyde.
Ether Formation: The bromopyridine intermediate is then reacted with 4-hydroxyphenyl to form the ether linkage.
Urea Formation: The final step involves the reaction of the ether intermediate with dimethylamine and phosgene to form the dimethylurea functional group.
Industrial Production Methods
Industrial production of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and phenyl rings.
Hydrolysis: The urea functional group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.
作用机制
The mechanism of action of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzyme active sites or receptor binding pockets, while the dimethylurea group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea.
(6-Bromo-pyridin-2-yl)methanol: Another bromopyridine derivative with different functional groups.
3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one: A compound with a similar bromopyridine moiety but different overall structure.
Uniqueness
N’-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its combination of a bromopyridine moiety with a dimethylurea functional group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
属性
CAS 编号 |
57190-86-0 |
|---|---|
分子式 |
C14H14BrN3O2 |
分子量 |
336.18 g/mol |
IUPAC 名称 |
3-[4-(6-bromopyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14BrN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChI 键 |
UEGFCLXJVYGHGP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


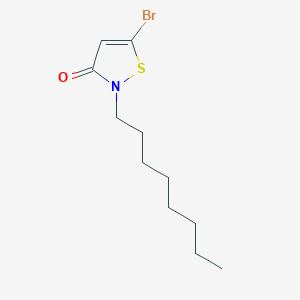
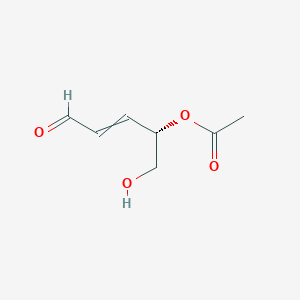
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
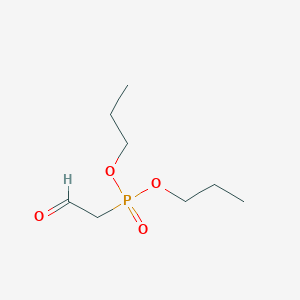
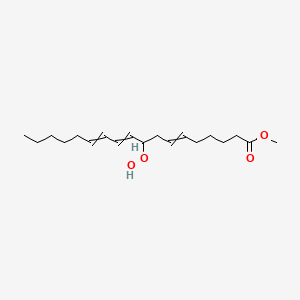
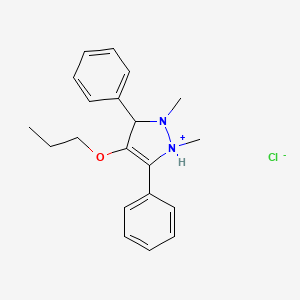
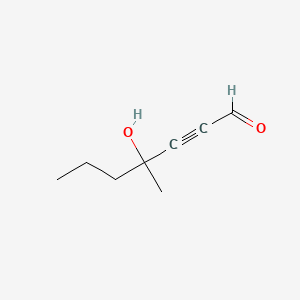
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
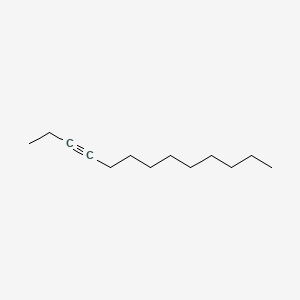
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
